molecular formula C27H27N3O4S B10883062 N-{2-[2-(dimethylamino)ethyl]-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl}-2-phenylacetamide

N-{2-[2-(dimethylamino)ethyl]-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl}-2-phenylacetamide

Cat. No.: B10883062
M. Wt: 489.6 g/mol
InChI Key: KUMDOJFCHIBKGG-UHFFFAOYSA-N
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Description

N~1~-{3-BENZOYL-2-[2-(DIMETHYLAMINO)ETHYL]-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL}-2-PHENYLACETAMIDE is a complex organic compound that belongs to the class of benzothiazine derivatives

Properties

Molecular Formula

C27H27N3O4S

Molecular Weight

489.6 g/mol

IUPAC Name

N-[3-benzoyl-2-[2-(dimethylamino)ethyl]-1,1-dioxo-1λ6,2-benzothiazin-4-yl]-2-phenylacetamide

InChI

InChI=1S/C27H27N3O4S/c1-29(2)17-18-30-26(27(32)21-13-7-4-8-14-21)25(22-15-9-10-16-23(22)35(30,33)34)28-24(31)19-20-11-5-3-6-12-20/h3-16H,17-19H2,1-2H3,(H,28,31)

InChI Key

KUMDOJFCHIBKGG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C(=C(C2=CC=CC=C2S1(=O)=O)NC(=O)CC3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{3-BENZOYL-2-[2-(DIMETHYLAMINO)ETHYL]-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL}-2-PHENYLACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiazine Core: The benzothiazine core can be synthesized by the cyclization of 2-aminobenzenethiol with an appropriate carbonyl compound under acidic conditions.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Dimethylaminoethyl Group: This step involves the alkylation of the benzothiazine core with 2-chloro-N,N-dimethylethylamine in the presence of a base like potassium carbonate.

    Formation of the Final Product: The final step involves the coupling of the intermediate with phenylacetic acid or its derivatives under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N~1~-{3-BENZOYL-2-[2-(DIMETHYLAMINO)ETHYL]-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL}-2-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, potassium carbonate, dimethylformamide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N~1~-{3-BENZOYL-2-[2-(DIMETHYLAMINO)ETHYL]-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL}-2-PHENYLACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, analgesic, and anticancer agent due to its ability to interact with various biological targets.

    Pharmacology: It is used in pharmacological studies to understand its mechanism of action and potential therapeutic effects.

    Materials Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties.

    Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of N1-{3-BENZOYL-2-[2-(DIMETHYLAMINO)ETHYL]-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL}-2-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

    Induce Apoptosis: In cancer cells, the compound can induce apoptosis by activating specific signaling pathways.

    Modulate Receptors: It can modulate receptors involved in neurotransmission, contributing to its analgesic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazine Derivatives: Compounds with similar benzothiazine cores but different substituents.

    Phenylacetamide Derivatives: Compounds with phenylacetamide moieties but different core structures.

    Dimethylaminoethyl Derivatives: Compounds with dimethylaminoethyl groups attached to different core structures.

Uniqueness

N~1~-{3-BENZOYL-2-[2-(DIMETHYLAMINO)ETHYL]-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL}-2-PHENYLACETAMIDE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple biological targets makes it a versatile compound for various scientific research applications.

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